REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]2[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=2[C:12]#N)=[CH:4][CH:3]=1.[OH-:18].[Na+].[OH2:20].Cl>C(O)CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]2[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=2[C:12]([OH:20])=[O:18])=[CH:4][CH:3]=1 |f:1.2|
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Name
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2-[2-(4-fluorophenyl)ethyl]benzonitrile
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Quantity
|
8.03 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)CCC1=C(C#N)C=CC=C1
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Name
|
|
Quantity
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16 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
300 mL
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Type
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reactant
|
Smiles
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O
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Name
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|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated to 190 C for 69 h
|
Duration
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69 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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EXTRACTION
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Details
|
This mixture was extracted with CHCl3 (1×100 mL)
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Type
|
WASH
|
Details
|
the organic layer was then washed with H2O (2×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (anh. Na2SO4)
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Type
|
CUSTOM
|
Details
|
rotary evaporated (90° C.)
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)CCC1=C(C(=O)O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |